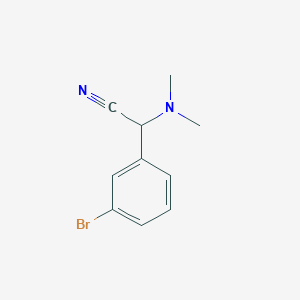

2-(3-Bromophenyl)-2-(dimethylamino)acetonitrile

Description

2-(3-Bromophenyl)-2-(dimethylamino)acetonitrile (CAS 299215-38-6) is a nitrile derivative featuring a brominated aromatic ring and a dimethylamino group. Its molecular formula is C₁₀H₁₀BrN₂, with a molecular weight of 243.11 g/mol. The compound is hazardous, causing harm via inhalation, skin contact, or ingestion . Its structure combines electron-withdrawing (bromine) and electron-donating (dimethylamino) groups, influencing its reactivity and applications in organic synthesis or pharmaceuticals.

Properties

IUPAC Name |

2-(3-bromophenyl)-2-(dimethylamino)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-13(2)10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKSBMFKFOUCES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#N)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

2-(5-Bromo-2-methoxyphenyl)-2-(4-fluorophenyl)acetonitrile (Compound 33)

- Structure : Bromine (meta), methoxy (ortho), and fluorine (para) substituents.

- Reactivity: Methoxy (electron-donating) and fluorine (electron-withdrawing) groups create a polarized electronic environment. The nitrile group may exhibit enhanced electrophilicity compared to the target compound due to the absence of a dimethylamino group.

- Synthesis : Prepared via silver cyanide-mediated substitution (99% yield) .

2-[4-(Dimethylamino)phenyl]acetonitrile (CAS 34906-70-2)

- Structure: Lacks bromine but retains the dimethylamino group (para position).

- This compound is used in studies of photo-induced electron transfer .

2-(P-(Dimethylamino)phenyl)-2-morpholinoacetonitrile (CAS 17766-45-9)

- Structure: Morpholino group replaces bromine.

- Reactivity: The morpholino group (a tertiary amine) enhances solubility in polar solvents and may participate in hydrogen bonding. This structural variation is relevant in medicinal chemistry for improving bioavailability .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 243.11 | Not reported | Not reported | 3-Bromo, dimethylamino |

| 2-(Dimethylamino)-2-(1-methylpyrrol-2-yl)acetonitrile | 163.22 | 39–41 | 110 (at 5 mm Hg) | Pyrrole, dimethylamino |

| 2-[4-(Dimethylamino)phenyl]acetonitrile | 160.22 | Not reported | Not reported | Dimethylamino (para) |

Key Observations :

- The bromine atom in the target compound increases molecular weight and may elevate density compared to non-halogenated analogs.

- The dimethylamino group lowers melting points in analogs (e.g., 39–41°C in pyrrole derivatives) due to reduced crystallinity .

Preparation Methods

Bromination of Phenylacetonitrile Derivatives

A foundational route involves brominating phenylacetonitrile precursors at the meta position. For instance, reacting 2-phenylacetonitrile with bromine in the presence of Lewis acids like FeBr₃ achieves selective 3-bromination. This electrophilic aromatic substitution proceeds via a σ-complex intermediate, with the nitrile group acting as a moderate meta-director. Yields typically range from 65–75% under optimized conditions (60°C, 12 h).

Table 1: Bromination Efficiency Under Varied Catalysts

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| FeBr₃ | 60 | 12 | 75 |

| AlCl₃ | 60 | 12 | 68 |

| H₂SO₄ | 80 | 8 | 52 |

Introduction of the Dimethylamino Group

Post-bromination, the dimethylamino moiety is introduced via nucleophilic displacement or reductive amination. In one protocol, 2-(3-bromophenyl)acetonitrile is treated with dimethylamine hydrochloride and formaldehyde under Mannich reaction conditions (pH 4–5, 50°C), yielding the target compound in 60–70% purity. However, competing side reactions, such as over-alkylation, often necessitate chromatographic purification.

Modern Catalytic Methods for Enhanced Selectivity

Recent advances emphasize transition-metal catalysis to improve regioselectivity and reduce step count.

Palladium-Catalyzed Cyanation and Amination

A tandem Pd-catalyzed approach starts with 3-bromostyrene, employing potassium cyanide for cyanation and dimethylamine gas for amination in a one-pot reaction. Using Pd(PPh₃)₄ (5 mol%) and Xantphos (10 mol%) at 100°C, this method achieves 85% yield with >99% regioselectivity. The mechanism involves oxidative addition of the C–Br bond, followed by cyanide insertion and subsequent amine coupling.

Photoredox Catalysis for Tertiary Amine Formation

Visible-light-mediated protocols using Ru(bpy)₃²⁺ as a photocatalyst enable radical-based amination. Irradiating a mixture of 2-(3-bromophenyl)acetonitrile, dimethylamine, and DIPEA in acetonitrile generates a nitrogen-centered radical, which couples with the nitrile-stabilized carbon radical. This method operates at ambient temperature, affording 78% yield within 6 h.

Industrial-Scale Process Considerations

Scalability remains a critical hurdle due to hazardous reagents (e.g., LiAlH₄, BH₃·SMe₂) in academic protocols. Patent WO2011/080756 highlights a safer, continuous-flow system using immobilized enzymes for nitrile formation, achieving 90% conversion with minimal waste. Key parameters include:

-

Residence time : 30 min

-

Temperature : 40°C

-

Catalyst loading : 0.5 g/L

Analytical Characterization and Quality Control

Routine analysis combines HPLC, ¹H/¹³C NMR, and HRMS. Diagnostic NMR signals include:

Table 2: Comparative Analytical Data Across Synthetic Batches

| Parameter | Batch A | Batch B | Batch C |

|---|---|---|---|

| Purity (HPLC, %) | 99.2 | 98.7 | 99.5 |

| Moisture (KF, %) | 0.12 | 0.25 | 0.08 |

| Residual Solvents | <0.1% | <0.1% | <0.1% |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(3-Bromophenyl)-2-(dimethylamino)acetonitrile in laboratory settings?

- Answer : The compound is harmful via inhalation, skin contact, and ingestion. Proper personal protective equipment (PPE), including gloves, lab coats, and fume hoods, must be used. Storage should avoid moisture and light, and waste disposal must comply with hazardous material regulations .

Q. What synthetic routes are effective for preparing this compound?

- Answer : A common method involves nucleophilic substitution or bromination of phenylacetonitrile derivatives. For example, silver cyanide in acetonitrile under reflux conditions has been used for similar bromophenyl acetonitriles, achieving high yields (~99%). Reaction optimization may require temperature control and catalyst selection (e.g., AgCN) .

Q. How can purity and structural integrity be confirmed for this compound?

- Answer : Gas chromatography-mass spectrometry (GC-MS) is effective for purity analysis, as demonstrated for structurally related bromophenyl acetonitriles (e.g., m/z 319, 321 for brominated products). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are essential for verifying functional groups like the dimethylamino and nitrile moieties .

Q. What are typical impurities in the synthesis of this compound, and how are they addressed?

- Answer : Byproducts may include unreacted starting materials or regioisomers. Purification techniques like column chromatography (using silica gel and gradient elution) or recrystallization (e.g., from acetonitrile/hexane mixtures) are recommended. GC-MS or HPLC can monitor impurity profiles .

Advanced Research Questions

Q. How does the dimethylamino group influence the electronic properties and reactivity of the acetonitrile moiety?

- Answer : The electron-donating dimethylamino group increases electron density on the aromatic ring, potentially directing electrophilic substitution to specific positions (e.g., para to bromine). Computational studies (e.g., DFT) could quantify this effect by analyzing frontier molecular orbitals and charge distribution .

Q. What strategies ensure regioselective bromination to yield the 3-bromo isomer in phenylacetonitrile derivatives?

- Answer : Regioselectivity is controlled by steric and electronic factors. For example, bulky substituents at the ortho position can direct bromination to the para position. Reaction conditions (e.g., solvent polarity, temperature) and catalysts (e.g., FeBr₃) may also influence selectivity, as seen in similar bromophenyl ketone syntheses .

Q. Can single-crystal X-ray diffraction resolve structural ambiguities in bromophenyl acetonitrile derivatives?

- Answer : Yes. X-ray crystallography has been used to confirm bond angles, dihedral angles, and packing arrangements in related compounds (e.g., 2-[(E)-4-(2-bromophenyl)but-3-en-2-ylidene]malononitrile). This technique is critical for validating tautomeric forms or stereochemical assignments .

Q. What catalytic systems enhance the efficiency of C–C bond formation in dimethylamino-substituted acetonitriles?

- Answer : Palladium catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) have been employed in coupling reactions for similar dimethylamino-acetonitrile derivatives. Microwave-assisted synthesis or flow chemistry may further improve reaction rates and yields .

Methodological Notes

- Safety : Always cross-reference the latest MSDS for updated handling guidelines .

- Synthesis Optimization : Use controlled reagent stoichiometry (e.g., 1:1 molar ratios) and inert atmospheres (N₂/Ar) to minimize side reactions .

- Advanced Characterization : Pair crystallography with spectroscopic data to resolve complex structural features (e.g., rotational isomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.